molecular formula C13H17F2N3O B13723420 3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-ethylbenzamide

3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-ethylbenzamide

Cat. No.: B13723420
M. Wt: 269.29 g/mol
InChI Key: JZCBSJFAWIZYEV-UHFFFAOYSA-N
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Description

3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-ethylbenzamide is an organic compound belonging to the class of alpha amino acid amides This compound is characterized by the presence of an amino group, a difluoropyrrolidinyl group, and an ethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-ethylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The difluoropyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a difluorinated alkylamine.

    Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine is reacted with the difluoropyrrolidine intermediate.

    Coupling with Benzamide: The final step involves coupling the amino-difluoropyrrolidine intermediate with an ethylbenzamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-ethylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different oxidation states.

    Substitution: The difluoropyrrolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can lead to a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-ethylbenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating diseases like diabetes and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. By inhibiting DPP-IV, the compound can enhance insulin secretion and improve glucose tolerance, making it a potential therapeutic agent for diabetes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(trans-4-[1,2,4]triazolo[1,5-a]pyridin-6-ylcyclohexyl)butanamide
  • 3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1,2,4]triazolo[1,5-a]-pyridin-6-ylphenyl)butanamide

Uniqueness

3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N-ethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoropyrrolidine ring and ethylbenzamide moiety contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17F2N3O

Molecular Weight

269.29 g/mol

IUPAC Name

3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N-ethylbenzamide

InChI

InChI=1S/C13H17F2N3O/c1-2-17-12(19)9-3-4-11(10(16)7-9)18-6-5-13(14,15)8-18/h3-4,7H,2,5-6,8,16H2,1H3,(H,17,19)

InChI Key

JZCBSJFAWIZYEV-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)N2CCC(C2)(F)F)N

Origin of Product

United States

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